Rubraxanthone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

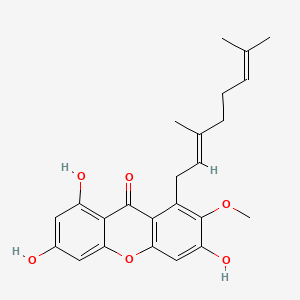

Rubraxanthone is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 3, 6 and 8, a geranyl group at position 1 and a methoxy group at position 2. Isolated from Mesua and Garcinia dioica, it exhibits antibacterial and cytotoxic activities. It has a role as a metabolite, an antineoplastic agent and an antibacterial agent. It is an aromatic ether, a polyphenol and a member of xanthones.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antimicrobial Activity

Rubraxanthone exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, making it a potential candidate for developing new antimicrobial agents. For instance, research indicates that this compound has inhibitory effects against bacteria and fungi, contributing to its traditional use in treating skin infections and wounds .

1.2 Antioxidant Properties

The compound demonstrates strong antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

1.3 Antiplatelet Activity

this compound has been studied for its ability to inhibit platelet aggregation, which is vital in preventing thrombotic events. In vitro studies revealed that it effectively reduces platelet aggregation induced by various agents, suggesting its potential use in cardiovascular disease management .

1.4 Cytotoxic Effects

Research indicates that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), DU-145 (prostate cancer), and H-460 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation .

Molecular Biology Applications

2.1 SARS-CoV-2 Inhibition

Recent studies have identified this compound as a promising inhibitor of the SARS-CoV-2 main protease, which is critical for viral replication. Its binding affinity to the allosteric site of the protease suggests potential therapeutic applications in treating COVID-19 . The compound displayed a notable reduction in viral load with low cytotoxicity, making it a candidate for further development .

2.2 Pharmacokinetic Studies

Pharmacokinetic profiling of this compound has been conducted to understand its absorption, distribution, metabolism, and excretion characteristics. A study reported a peak plasma concentration at 1.5 hours post-administration with a terminal half-life of approximately 6.72 hours, indicating favorable bioavailability for therapeutic use .

Analytical Applications

3.1 High-Performance Thin Layer Chromatography (HPTLC)

HPTLC methods have been developed for the quantitative analysis of this compound in plant extracts. These methods provide reliable and sensitive detection, allowing for the standardization of herbal products containing this compound . The validation parameters indicate high precision and accuracy in measuring this compound levels.

Summary Table of this compound Applications

Case Studies

Case Study 1: Antiplatelet Activity

In an investigation on human whole blood samples, this compound demonstrated potent inhibition of platelet aggregation with IC50 values indicating effective concentrations needed to achieve significant results against various stimulants like arachidonic acid and collagen .

Case Study 2: Anticancer Effects

A study assessing this compound's cytotoxic effects on MCF-7 cells showed a dose-dependent response leading to increased apoptosis rates compared to control groups. This finding supports its potential as an adjunct therapy in cancer treatment protocols .

Análisis De Reacciones Químicas

Acetylation

Structural-Activity Relationship (SAR) Studies

Modifications to rubraxanthone’s structure significantly impact bioactivity:

-

Hydroxylation : Free 3,6-dihydroxyl groups are critical for cytotoxicity against colon cancer cells (IC₅₀: 24.4 μM) .

-

Methoxylation : The 2-methoxy group stabilizes the xanthone core, influencing antioxidant properties .

-

Prenylation : The geranyl chain at C-1 enhances membrane permeability, correlating with improved antimicrobial activity .

Table 1: Impact of Functional Groups on Bioactivity

In Vivo Pharmacokinetics

After oral administration in mice (700 mg/kg), this compound exhibits:

-

Terminal half-life (T₁/₂) : 6.72 h, attributed to lipophilicity-driven tissue distribution .

-

Clearance : 0.083 L/h/kg, suggesting hepatic metabolism via phase II conjugation .

Table 2: Pharmacokinetic Parameters in Mice

| Parameter | Value |

|---|---|

| Cₘₐₓ | 4.267 μg/mL |

| Tₘₐₓ | 1.5 h |

| AUC₀–∞ | 560.99 μg·h/L |

| T₁/₂ | 6.72 h |

Computational Mechanistic Insights

The united reaction valley approach (URVA) reveals:

-

Reaction phases : this compound’s metabolic oxidation involves:

-

Energy barrier : ~31.3 kcal/mol for hydroxylation, influenced by electron-donating methoxy groups .

Chromatographic Methods

-

UHPLC-DAD : Quantifies this compound in plasma (LLOQ: 0.128 μg/mL) using α-mangostin as an internal standard .

-

HPTLC : Validated for ethyl acetate extracts (Rf: 0.44; linear range: 0.128–5 μg/mL) .

Table 3: HPTLC Validation Parameters

| Parameter | Value |

|---|---|

| Linearity (r) | 0.996 |

| LOD | 4.04 ppm/spot |

| Recovery | 95.84–98.03% |

Stability and Degradation

This compound’s chemical reactivity is defined by its functional groups and lipophilic geranyl chain, which dictate its metabolic fate and bioactivity. Ongoing research focuses on optimizing derivatives for enhanced pharmacological profiles.

Propiedades

Fórmula molecular |

C24H26O6 |

|---|---|

Peso molecular |

410.5 g/mol |

Nombre IUPAC |

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one |

InChI |

InChI=1S/C24H26O6/c1-13(2)6-5-7-14(3)8-9-16-21-20(12-18(27)24(16)29-4)30-19-11-15(25)10-17(26)22(19)23(21)28/h6,8,10-12,25-27H,5,7,9H2,1-4H3/b14-8+ |

Clave InChI |

JLTSTSRANGPLOQ-RIYZIHGNSA-N |

SMILES isomérico |

CC(=CCC/C(=C/CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)/C)C |

SMILES canónico |

CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C)C |

Sinónimos |

ubra-xanthone rubraxanthone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.